molecular formula C15H14O3 B6378080 2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% CAS No. 1261950-26-8

2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95%

Cat. No. B6378080
CAS RN: 1261950-26-8
M. Wt: 242.27 g/mol
InChI Key: BHIWGBOWBJKCNK-UHFFFAOYSA-N
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Description

2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% (2F6MMPP) is a phenolic compound that has been studied for its potential applications in various scientific research fields. It has been shown to have a wide range of biochemical and physiological effects, and its potential for use in laboratory experiments is also being explored.

Mechanism of Action

The mechanism of action of 2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% is not completely understood. However, it has been suggested that it may act through the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. Additionally, it has been suggested that 2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% may act by inhibiting the expression of certain genes involved in the inflammatory response.
Biochemical and Physiological Effects
2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, anti-viral, and anti-tumor activities. Additionally, it has been found to have neuroprotective effects, and it has been suggested that it may be useful for the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is relatively stable. Additionally, it has a wide range of biochemical and physiological effects, making it useful for studies related to oxidative stress, inflammation, viral infections, and tumor growth. However, there are some limitations to its use in laboratory experiments. It is not water soluble, and it is not very soluble in organic solvents, making it difficult to use in certain types of experiments. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.

Future Directions

There are several potential future directions for the use of 2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95%. It could be further studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases. Additionally, it could be studied for its potential use in the treatment of inflammatory diseases, viral infections, and tumor growth. Additionally, it could be studied for its potential use as an antioxidant, as well as its potential use in other areas of scientific research.

Synthesis Methods

2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% can be synthesized in a two-step reaction. First, a condensation reaction between 4-methoxy-2-methylphenol and formaldehyde is performed in the presence of an acid catalyst. This results in the formation of 2-formyl-6-(4-methoxy-2-methylphenyl)phenol. The second step involves the purification of the crude compound by chromatographic techniques. The final product is a 95% pure 2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95%.

Scientific Research Applications

2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% has been studied for its potential applications in various scientific research fields. It has been found to have antioxidant properties, which makes it useful for studies related to oxidative stress. It has also been shown to have anti-inflammatory, anti-viral, and anti-tumor activities. Additionally, 2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% has been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases.

properties

IUPAC Name

2-hydroxy-3-(4-methoxy-2-methylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-8-12(18-2)6-7-13(10)14-5-3-4-11(9-16)15(14)17/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIWGBOWBJKCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685160
Record name 2-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-6-(4-methoxy-2-methylphenyl)phenol

CAS RN

1261950-26-8
Record name 2-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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